![molecular formula C9H7ClN2O B3056869 2-氯-1-(咪唑并[1,2-a]吡啶-3-基)乙酮 CAS No. 749204-15-7](/img/structure/B3056869.png)

2-氯-1-(咪唑并[1,2-a]吡啶-3-基)乙酮

描述

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学研究应用

Coordination Chemistry and Complexes

The compound’s unique structure, which includes both an imidazole ring and a pyridine ring, makes it an excellent ligand for metal ions. Researchers have synthesized complexes with transition metals like FeII, CoII, and NiII using this ligand. These complexes exhibit intriguing properties, including single-molecule magnetism and electrocatalytic behavior .

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives, including our compound of interest, have shown promise in optoelectronic applications. Their electronic properties make them suitable for use in organic light-emitting diodes (OLEDs), solar cells, and other light-emitting devices .

Corrosion Inhibition

The compound has been studied as a corrosion inhibitor. At low concentrations (50-1000 ppm), it demonstrates impressive efficiency (99%) in inhibiting corrosion. This property is valuable for protecting metal surfaces in various industrial applications .

Antibacterial Activity

Researchers have explored the antibacterial potential of imidazo[1,2-a]pyridine derivatives. Our compound exhibits inhibition zones against bacteria such as E. coli and Bacillus spp. This finding suggests its potential as an antibacterial agent .

Medicinal Chemistry

Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, a subset of this compound family, have wide-ranging applications in medicine. They are used in drugs like zolpidem and alpidem. These derivatives have been investigated for treating cancer, cardiovascular diseases, and even Alzheimer’s disease .

Material Science

Due to its structural characteristics, imidazo[1,2-a]pyridine is considered a valuable scaffold in material science. Researchers explore its applications in designing novel materials, including polymers, coatings, and functional surfaces .

作用机制

Target of Action

Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole-containing compounds have been reported to interact with various biological targets, leading to a wide range of therapeutic effects .

Biochemical Pathways

Imidazole-containing compounds are known to interact with various biochemical pathways, leading to their diverse therapeutic effects .

Pharmacokinetics

Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole-containing compounds have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .

Action Environment

The solubility of imidazole-containing compounds in water and other polar solvents suggests that they may be influenced by the polarity of their environment .

安全和危害

While specific safety and hazards data for “2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone” is not available, it’s important to note that compounds containing the imidazo[1,2-a]pyridine unit should be handled with care. For example, 1-(Imidazo[1,2-a]pyridin-2-yl)ethan-1-amine hydrochloride has hazard statements H317 - H319, indicating it may cause an allergic skin reaction and serious eye irritation .

未来方向

Given the wide range of applications and biological activities of imidazo[1,2-a]pyridines, future research could focus on developing more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of the therapeutic potential of these compounds could lead to the development of new drugs .

属性

IUPAC Name |

2-chloro-1-imidazo[1,2-a]pyridin-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-5-8(13)7-6-11-9-3-1-2-4-12(7)9/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOLKBWZZWMOEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610350 | |

| Record name | 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone | |

CAS RN |

749204-15-7 | |

| Record name | 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

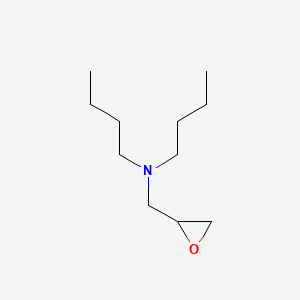

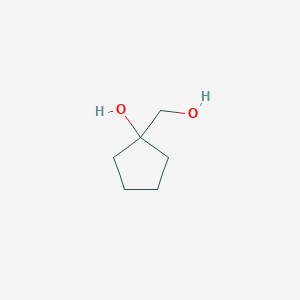

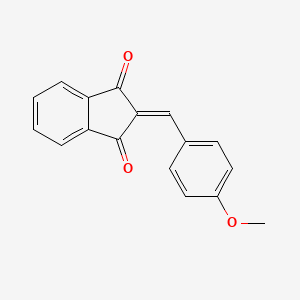

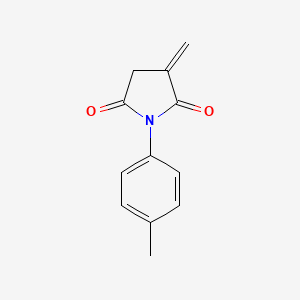

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-Aminophenyl)butyl]carbamic acid tert-butyl ester](/img/structure/B3056790.png)

![[(10-Oxophenanthren-9-ylidene)amino]urea](/img/structure/B3056807.png)